molecular formula C14H9F3N2 B11767511 Benzimidazole, 5-phenyl-2-(trifluoromethyl)- CAS No. 89426-92-6

Benzimidazole, 5-phenyl-2-(trifluoromethyl)-

Cat. No.: B11767511
CAS No.: 89426-92-6
M. Wt: 262.23 g/mol
InChI Key: JYIRUKAOLZSQJQ-UHFFFAOYSA-N
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Description

Benzimidazole, 5-phenyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 5-phenyl-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields of the desired product. Another method involves the condensation of diamines with in situ generated trifluoroacetonitrile, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The scalability of these methods allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the phenyl or trifluoromethyl positions.

Mechanism of Action

The mechanism of action of benzimidazole, 5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 5-phenyl-2-(trifluoromethyl)- is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.

Biological Activity

Benzimidazole, 5-phenyl-2-(trifluoromethyl)-, a compound with the molecular formula C₁₄H₉F₃N₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a benzimidazole core, characterized by a bicyclic structure formed from a benzene ring fused to an imidazole ring. The presence of a trifluoromethyl group at the 2-position and a phenyl group at the 5-position significantly enhances its lipophilicity and biological activity. The trifluoromethyl group is particularly noted for improving membrane permeability and stability, which contributes to the compound's biological interactions.

Antiparasitic Activity

Research indicates that benzimidazole derivatives, including 5-phenyl-2-(trifluoromethyl)-, exhibit antiprotozoal properties. For instance, compounds with trifluoromethyl substituents have shown enhanced activity against protozoan parasites compared to their non-trifluoromethyl counterparts. Studies have demonstrated that this specific compound can interact effectively with biological targets such as DNA and proteins, influencing cellular processes like replication and transcription .

Case Study: Antimalarial Activity

In studies evaluating antimalarial efficacy, certain derivatives of benzimidazole demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating potent effects. For example, one derivative was found to be 14 times more active than albendazole against Trichomonas vaginalis and exhibited moderate antimalarial activity against W2 and D6 strains of Plasmodium falciparum (IC50 values of approximately 6 µM) .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. A study investigated their efficacy against pestivirus pathogens, revealing that certain modifications in the benzimidazole structure could enhance antiviral activity. For example, specific substitutions on the phenyl moiety were found to increase potency against bovine viral diarrhea virus (BVDV), with some compounds exhibiting EC50 values as low as 0.09 µM .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. These compounds have shown promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. For instance, a derivative was noted for its ability to induce apoptosis by disturbing mitochondrial membrane potential and activating caspases .

Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50/EC50 ValuesReference
AntiparasiticBenzimidazole Derivative< 1 µM
AntiviralBenzimidazole-2-Phenyl-CarboxamideEC50: 0.09 - 41 µM
AnticancerVarious DerivativesIC50: Varies
Anti-inflammatoryNovel Aminomethyl DerivativesNot specified

The biological activity of benzimidazole derivatives can be attributed to several mechanisms:

  • DNA Interaction : These compounds can bind to DNA, affecting replication and transcription.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular processes.
  • Apoptosis Induction : They may trigger apoptotic pathways through mitochondrial disruption.
  • Membrane Permeability : The trifluoromethyl group enhances the ability of these compounds to penetrate lipid membranes .

Properties

CAS No.

89426-92-6

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

6-phenyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)13-18-11-7-6-10(8-12(11)19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

JYIRUKAOLZSQJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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